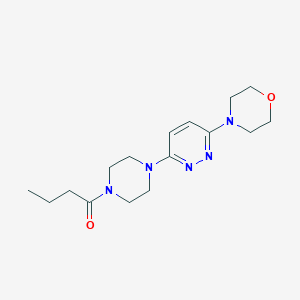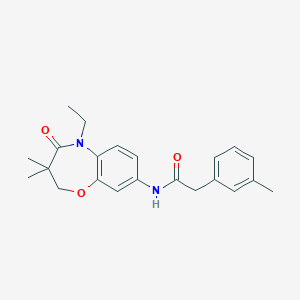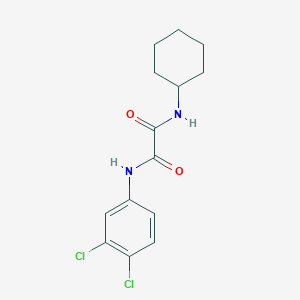
N1,N3-bis(4-(1,1,2,2-tetrafluoroethoxy)phenyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-bis(4-(1,1,2,2-tetrafluoroethoxy)phenyl)isophthalamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two 1,1,2,2-tetrafluoroethoxy groups attached to a phenyl ring, which is further connected to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-bis(4-(1,1,2,2-tetrafluoroethoxy)phenyl)isophthalamide typically involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)aniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N1,N3-bis(4-(1,1,2,2-tetrafluoroethoxy)phenyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may introduce nitro, sulfonyl, or halogen groups onto the phenyl rings.
Scientific Research Applications
N1,N3-bis(4-(1,1,2,2-tetrafluoroethoxy)phenyl)isophthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N1,N3-bis(4-(1,1,2,2-tetrafluoroethoxy)phenyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N1,N3-bis(4-methoxyphenyl)isophthalamide
- N1,N3-bis(4-ethoxyphenyl)isophthalamide
- N1,N3-bis(4-(trifluoromethoxy)phenyl)isophthalamide
Uniqueness
N1,N3-bis(4-(1,1,2,2-tetrafluoroethoxy)phenyl)isophthalamide is unique due to the presence of the 1,1,2,2-tetrafluoroethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N,3-N-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F8N2O4/c25-21(26)23(29,30)37-17-8-4-15(5-9-17)33-19(35)13-2-1-3-14(12-13)20(36)34-16-6-10-18(11-7-16)38-24(31,32)22(27)28/h1-12,21-22H,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAMGEZGGYJLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC(C(F)F)(F)F)C(=O)NC3=CC=C(C=C3)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2579375.png)
![6-benzyl-3-(morpholine-4-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2579376.png)



![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2579382.png)

![4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2579386.png)
![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2579387.png)



